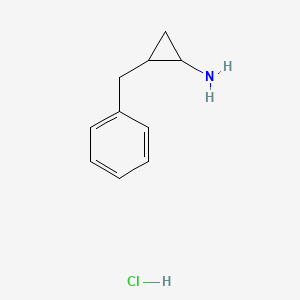

1-Benzyl-4-isocyanopiperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

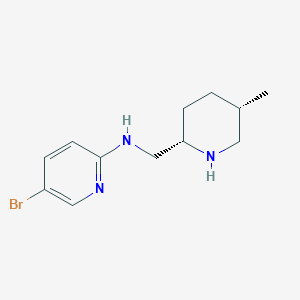

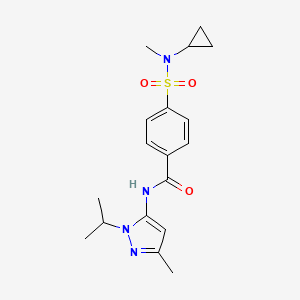

1-Benzyl-4-isocyanopiperidine is a biochemical compound with the molecular formula C13H16N2 and a molecular weight of 200.28 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C13H16N2 . The InChI code for this compound is 1S/C13H16N2/c1-14-13-7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s important to note that similar compounds like 1-benzyl-4-piperidone are used as building blocks in the synthesis of various pharmaceutical compounds .Physical and Chemical Properties Analysis

This compound is a sticky oil to solid substance . It has a molecular weight of 200.28 and a molecular formula of C13H16N2 . The storage temperature is 2-8°C .科学的研究の応用

Electrophilic Species Trapping in Metabolic Studies

1-Benzyl-4-isocyanopiperidine and related compounds have been studied for their role in trapping metabolically generated electrophilic species. For instance, 1-benzylpyrrolidine derivatives were observed to react with cyanide ion during metabolic processes in liver microsomal preparations, leading to the formation of various cyano adducts and suggesting their role in alkylating microsomal macromolecules (Ho & Castagnoli, 1980).

Synthesis of Heterocyclic Compounds

This compound is instrumental in synthesizing heterocyclic compounds. An example is the synthesis of 1,4-diaryl-1H-imidazoles, where it's used to create N-arylformimidate intermediates in a tandem insertion-cyclization reaction. This methodology offers an innovative approach to accessing such compounds under ambient conditions (Pooi et al., 2014).

Antibacterial Compound Synthesis

Compounds derived from this compound have shown potential in antibacterial applications. For instance, derivatives synthesized from this compound were structurally analyzed and exhibited valuable antibacterial properties (Aziz‐ur‐Rehman et al., 2017).

Synthesis of Polycyclic Indole Derivatives

The compound has been used in the synthesis of polycyclic indole derivatives. One study explored the acid-catalyzed reaction of 2-vinylaniline derivatives with 1-benzylpiperidin-4-one, which resulted in a new class of polycyclic indole derivatives (Walter et al., 1993).

Application in Battery Technology

In the realm of lithium-ion battery technology, benzyl isocyanate compounds, closely related to this compound, have been studied as polymerizable electrolyte additives for overcharge protection. These compounds polymerize electrochemically to form overcharge-inhibiting films on the cathode surface, enhancing battery performance and safety (Korepp et al., 2007).

Electrocatalytic Oxidation in Organic Synthesis

This compound derivatives have been used in the electrocatalytic oxidation of alcohols and aldehydes to carboxylic acids, demonstrating effectiveness in converting a wide range of substrates under mild conditions. This method facilitates the synthesis of complex organic compounds (Rafiee et al., 2018).

Safety and Hazards

特性

IUPAC Name |

1-benzyl-4-isocyanopiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-14-13-7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPAZUBEMCLWCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1CCN(CC1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[4-(tetrahydro-2H-pyran-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2753486.png)

![N6-butyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2753495.png)

![2-[(Chloromethyl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2753499.png)

![9-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2753501.png)